molecular formula C22H23NO3S3 B5068082 5-{3-ethoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-ethoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5068082
M. Wt: 445.6 g/mol
InChI Key: KBHRXXJOCBWCDC-HKWRFOASSA-N
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Description

The compound you mentioned is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. They are known for their wide range of biological activities and are used in medicinal chemistry for drug discovery .


Synthesis Analysis

While I don’t have the specific synthesis for this compound, thiazolidinones are typically synthesized through the cyclization of suitable β-amino acids or their derivatives .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazolidinones are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Thiazolidinones are an active area of research in medicinal chemistry due to their wide range of biological activities. Future research could involve synthesizing and testing new thiazolidinone derivatives, including the compound you mentioned, to discover new drugs .

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S3/c1-3-23-21(24)20(29-22(23)27)15-16-10-11-18(19(14-16)25-4-2)26-12-13-28-17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRXXJOCBWCDC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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